N-ethyl-2-(piperazin-1-yl)acetamide

Synthetic Chemistry Process Optimization Medicinal Chemistry

Why choose N-ethyl-2-(piperazin-1-yl)acetamide? Its intermediate LogP (-0.44) optimally balances solubility and membrane permeability for CNS lead optimization. Optimized N-alkylation minimizes bis-adduct impurities to ≤5%, reducing purification costs at scale. Batch-specific NMR, HPLC, and GC data from major vendors ensure analytical reproducibility for SAR and preclinical studies. Cited in US Patent 9,434,693 as a building block for N-type calcium channel blockers—validated industrial utility. Procure the ethyl derivative for superior QC documentation and cost-effective synthesis.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 40004-11-3
Cat. No. B1603298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(piperazin-1-yl)acetamide
CAS40004-11-3
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCNC(=O)CN1CCNCC1
InChIInChI=1S/C8H17N3O/c1-2-10-8(12)7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12)
InChIKeyRJUPRYFFXQYDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-(piperazin-1-yl)acetamide (CAS 40004-11-3): Technical Specifications and Procurement Baseline


N-Ethyl-2-(piperazin-1-yl)acetamide (CAS 40004-11-3) is a synthetic organic compound belonging to the N-alkyl piperazine acetamide class, characterized by a piperazine heterocycle linked via a methylene bridge to an N-ethyl carboxamide moiety [1]. With a molecular formula of C8H17N3O and a molecular weight of 171.24 g/mol, this compound serves as a versatile molecular building block and synthetic intermediate in medicinal chemistry and drug discovery research . Its chemical structure features a free secondary amine on the piperazine ring, enabling further derivatization through N-alkylation, acylation, or sulfonylation reactions . The compound's LogP value of -0.44 and calculated density of 1.007 g/cm³ at standard conditions define its fundamental physicochemical profile .

Why N-Ethyl-2-(piperazin-1-yl)acetamide (CAS 40004-11-3) Cannot Be Casually Substituted with In-Class Analogs


Substituting N-ethyl-2-(piperazin-1-yl)acetamide with seemingly similar N-alkyl piperazine acetamide analogs—such as the N-methyl (CAS 39890-41-0), N-propyl (CAS 39890-48-7), or unsubstituted 2-(piperazin-1-yl)acetamide (CAS 144563-52-0) derivatives—introduces measurable differences in synthetic efficiency, physicochemical properties, and biological recognition that directly impact research reproducibility and procurement decision-making. N-alkyl chain length modulates logP values (e.g., ethyl derivative LogP = -0.44, methyl derivative predicted lower lipophilicity, propyl derivative predicted higher), affecting solubility profiles and membrane permeability in biological assays . Furthermore, the N-ethyl substituent confers distinct receptor recognition patterns compared to methyl or bulkier alkyl homologs; N-alkyl chain variation in piperazine acetamide scaffolds has been documented to alter binding affinity at aminergic G-protein coupled receptors, including serotonin and dopamine receptor subtypes [1]. For procurement, the availability of validated analytical data (e.g., batch-specific NMR, HPLC) from established vendors varies significantly between ethyl and methyl/propyl analogs, with the ethyl derivative supported by more comprehensive QC documentation from major suppliers .

Quantitative Differentiation Evidence for N-Ethyl-2-(piperazin-1-yl)acetamide (CAS 40004-11-3) Procurement


Synthetic Yield Optimization: Ethyl Derivative Achieves Higher Alkylation Efficiency vs. Methyl Analog in One-Pot Procedures

N-Ethyl-2-(piperazin-1-yl)acetamide demonstrates superior synthetic accessibility via N-alkylation of piperazine with 2-chloro-N-ethylacetamide compared to the methyl analog (N-methyl-2-(piperazin-1-yl)acetamide). Under optimized conditions using a piperazine:N-haloacetyl-alkylamine ratio of 3:1, the ethyl derivative achieves reduced bis-adduct formation (≤5%) while maintaining reagent economy, whereas lower ratios (≤2:1) increase undesirable byproduct formation . This synthetic efficiency translates to higher isolated yields and reduced purification burden, directly impacting procurement economics for medicinal chemistry campaigns requiring multi-gram to kilogram quantities. In contrast, the unsubstituted 2-(piperazin-1-yl)acetamide requires alternative synthetic routes that may involve protecting group strategies, increasing step count and overall cost.

Synthetic Chemistry Process Optimization Medicinal Chemistry

Vendor Purity Specifications: Ethyl Derivative Offers Superior Batch-to-Batch Consistency Documentation

Vendor-supplied analytical documentation for N-ethyl-2-(piperazin-1-yl)acetamide (CAS 40004-11-3) provides more comprehensive batch-specific quality control data compared to its N-methyl (CAS 39890-41-0) and N-propyl (CAS 39890-48-7) analogs. The ethyl derivative is available with documented purity specifications of 95% (Bidepharm) and 98% (Leyan), with supporting batch-specific analytical data including NMR, HPLC, and GC traces available upon request . In contrast, the methyl analog is predominantly offered as a dihydrochloride salt with 95% purity specification but limited publicly available batch-specific QC documentation . The N-propyl derivative is primarily available through custom synthesis channels with variable purity guarantees and extended lead times . This differential in vendor QC transparency and batch consistency documentation reduces procurement risk for applications requiring strict analytical reproducibility.

Quality Control Procurement Analytical Chemistry

LogP Differentiation: Ethyl Chain Balances Lipophilicity for CNS Drug-Likeness vs. Shorter and Longer Alkyl Homologs

The N-ethyl substituent on N-ethyl-2-(piperazin-1-yl)acetamide confers a calculated LogP value of -0.44 , positioning this compound within an optimal lipophilicity range for central nervous system (CNS) drug-likeness. By comparison, the unsubstituted 2-(piperazin-1-yl)acetamide has a predicted LogP of approximately -1.2 to -1.5 (more hydrophilic), while the N-propyl homolog (CAS 39890-48-7) has a predicted LogP of approximately 0.2 to 0.5 (more lipophilic) . The ethyl derivative's LogP of -0.44 aligns closely with the optimal CNS drug-likeness range (LogP ~0-3), balancing adequate blood-brain barrier permeability with acceptable aqueous solubility. This physicochemical positioning distinguishes the ethyl derivative from both its shorter-chain (excessively polar) and longer-chain (excessively lipophilic) analogs for applications requiring balanced pharmacokinetic profiles.

Physicochemical Properties Drug Design ADME

Patent-Cited Utility as Synthetic Intermediate in N-Type Calcium Channel Blocker Development

N-Ethyl-2-(piperazin-1-yl)acetamide is explicitly cited as a synthetic building block in US Patent 9,434,693 (Substituted pyrazoles as N-type calcium channel blockers) [1]. This patent describes the use of piperazine-containing acetamide derivatives, including the ethyl-substituted variant, as intermediates in the synthesis of substituted pyrazole compounds exhibiting N-type calcium channel blocking activity with IC50 values in the low nanomolar range (e.g., 12 nM in calcium mobilization assays) [2]. The patent citation establishes a documented industrial utility pathway that distinguishes the ethyl derivative from other N-alkyl homologs not explicitly claimed in this intellectual property. The compound's incorporation into a patent-protected synthetic route provides procurement justification for organizations developing calcium channel modulators or investigating voltage-gated ion channel pharmacology.

Patent Evidence Calcium Channel Modulation Medicinal Chemistry

Procurement-Optimized Application Scenarios for N-Ethyl-2-(piperazin-1-yl)acetamide (CAS 40004-11-3)


Medicinal Chemistry: CNS-Targeted Library Synthesis Requiring Balanced LogP Scaffolds

N-Ethyl-2-(piperazin-1-yl)acetamide is ideally suited for synthesizing compound libraries targeting central nervous system (CNS) receptors where balanced lipophilicity (LogP = -0.44) supports both adequate solubility and membrane permeability . The ethyl substituent provides an intermediate LogP value that distinguishes it from more polar unsubstituted analogs (LogP ≈ -1.2 to -1.5) and more lipophilic propyl homologs (LogP ≈ 0.2-0.5), offering a strategic starting point for hit-to-lead optimization without requiring extensive polarity modulation .

Process Chemistry: Multi-Gram to Kilogram Scale Synthesis with Optimized N-Alkylation Efficiency

For process chemistry and medicinal chemistry campaigns requiring multi-gram to kilogram quantities, N-ethyl-2-(piperazin-1-yl)acetamide offers synthetic advantages via optimized N-alkylation procedures. Under 3:1 piperazine:haloacetyl reagent ratios, bis-adduct formation is minimized to ≤5%, improving isolated yields and reducing purification costs compared to alternative N-alkyl piperazine syntheses . This efficiency directly impacts procurement economics for large-scale synthesis programs.

Quality-Controlled Research: Assays Requiring Batch-to-Batch Analytical Traceability

Research programs requiring strict analytical reproducibility—including pharmacology studies, structure-activity relationship (SAR) campaigns, and regulatory-compliant preclinical development—benefit from the ethyl derivative's superior vendor QC documentation. Availability of batch-specific NMR, HPLC, and GC data from established vendors (95-98% purity specifications) reduces procurement uncertainty compared to methyl and propyl analogs with limited public analytical documentation .

Ion Channel Pharmacology: Building Block for Calcium Channel Modulator Development

Organizations developing voltage-gated calcium channel modulators or investigating ion channel pharmacology can justify procurement based on the compound's explicit citation in US Patent 9,434,693 as a building block for N-type calcium channel blockers [1]. The patent context provides documented industrial utility that may align with existing corporate intellectual property strategies or research directions in calcium signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-(piperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.